2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Description
The compound’s name suggests it’s a derivative of purine, which is a heterocyclic aromatic organic compound. It appears to have an iodine atom and an amino group attached to the purine ring, and a hydroxymethyl group attached to an oxolane ring.
Synthesis Analysis
The synthesis would likely involve the reaction of a purine derivative with an appropriate oxolane derivative, possibly through a nucleophilic substitution reaction.Molecular Structure Analysis
The structure would be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying how the compound reacts with various reagents, under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties like melting point, boiling point, solubility, and stability.Safety And Hazards
Safety data would be obtained from toxicity studies and handling guidelines would be based on this data.
Future Directions
Future research could involve studying the compound’s potential uses, for example in medicine or materials science.
Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This analysis is based on the compound’s name and general knowledge of chemistry, and may not be entirely accurate for the specific compound you’re asking about.
properties
IUPAC Name |
2-(2-amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGPOOOYFDJCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927255 |
Source
|
Record name | 6-Iodo-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
CAS RN |
13153-32-7 |
Source
|
Record name | NSC66383 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Iodo-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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